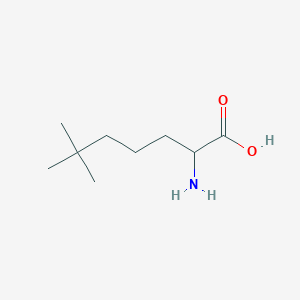

2-Amino-6,6-dimethylheptanoic acid

Description

Propriétés

Numéro CAS |

142886-11-1 |

|---|---|

Formule moléculaire |

C9H19NO2 |

Poids moléculaire |

173.25 g/mol |

Nom IUPAC |

2-amino-6,6-dimethylheptanoic acid |

InChI |

InChI=1S/C9H19NO2/c1-9(2,3)6-4-5-7(10)8(11)12/h7H,4-6,10H2,1-3H3,(H,11,12) |

Clé InChI |

ZIINUXCYNVSQLG-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)CCCC(C(=O)O)N |

Origine du produit |

United States |

A Technical Guide to 2-Amino-6,6-dimethylheptanoic Acid: Structure, Properties, and Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6,6-dimethylheptanoic acid is a non-proteinogenic α-amino acid. Its structure, characterized by a bulky tert-butyl group at the end of its aliphatic side chain, presents a unique molecular scaffold for scientific exploration. Unlike proteinogenic amino acids, this compound is not incorporated into proteins during ribosomal synthesis, making it an intriguing building block for novel chemical entities. Its sterically hindered nature suggests potential applications in the development of peptidomimetics with enhanced stability against enzymatic degradation and as a scaffold for creating conformationally constrained molecules. This guide provides a comprehensive overview of its chemical structure, predicted physicochemical properties, a plausible synthetic route, and its potential significance in the field of medicinal chemistry.

Chemical Structure and Stereochemistry

The fundamental architecture of 2-Amino-6,6-dimethylheptanoic acid features a heptanoic acid backbone with an amino group at the alpha-carbon (C2) and two methyl groups at the C6 position, forming a terminal tert-butyl group.

-

IUPAC Name: 2-Amino-6,6-dimethylheptanoic acid

-

Molecular Formula: C9H19NO2

-

Chirality: The alpha-carbon (C2) is a chiral center, meaning the molecule can exist as two enantiomers: (S)-2-amino-6,6-dimethylheptanoic acid and (R)-2-amino-6,6-dimethylheptanoic acid. The synthesis of a specific enantiomer requires a stereoselective approach.

The presence of the tert-butyl group is a defining feature, imparting significant lipophilicity and steric bulk to the side chain. This can influence intermolecular interactions and the overall conformation of larger molecules incorporating this amino acid.

Physicochemical Properties

While experimental data for this specific molecule is not extensively documented in public databases, its properties can be reliably predicted based on its structure and data from close isomers. The following table summarizes these key computed properties.

| Property | Value | Source |

| Molecular Weight | 173.25 g/mol | [1][2] |

| Monoisotopic Mass | 173.141578849 Da | [1][2] |

| Topological Polar Surface Area | 63.3 Ų | [1][2] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Predicted XLogP3 | -1.0 | [1][2] |

| Rotatable Bond Count | 5 | [3] |

These properties suggest a molecule with moderate polarity, capable of participating in hydrogen bonding, and a compact structure despite its nine-carbon chain.

Proposed Synthetic Pathway: Reductive Amination

A robust and logical method for synthesizing 2-Amino-6,6-dimethylheptanoic acid is through the reductive amination of its corresponding α-keto acid, 6,6-dimethyl-2-oxoheptanoic acid.[4] This common laboratory method for amino acid synthesis is efficient and proceeds through a stable imine intermediate.[4]

Experimental Protocol

Step 1: Synthesis of the α-Keto Acid Precursor (6,6-Dimethyl-2-oxoheptanoic acid)

The synthesis of the α-keto acid precursor is a critical first step. A common method involves the oxidation of a corresponding α-hydroxy acid or other suitable starting materials. For the purpose of this guide, we will assume the availability of the α-keto acid.

Step 2: Reductive Amination

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6,6-dimethyl-2-oxoheptanoic acid in an appropriate solvent such as methanol or ethanol.

-

Imine Formation: Add an excess of an ammonia source, such as aqueous ammonium hydroxide or ammonium chloride, to the solution. The reaction is typically stirred at room temperature for several hours to facilitate the formation of the imine intermediate. The causality here is the nucleophilic attack of ammonia on the ketone carbonyl, followed by dehydration.

-

Reduction: Once imine formation is complete (which can be monitored by techniques like TLC or LC-MS), a reducing agent is introduced. Sodium borohydride (NaBH4) is a suitable choice for this transformation.[4] It should be added slowly and portion-wise, as the reaction can be exothermic. The hydride from the reducing agent attacks the imine carbon, reducing it to the amine.

-

Workup and Purification: After the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then redissolved in water, and the pH is adjusted to the isoelectric point of the amino acid to precipitate the product. The crude product can then be purified by recrystallization or column chromatography.

Synthetic Workflow Diagram

Caption: Proposed synthesis via reductive amination.

Spectroscopic Characterization Profile (Predicted)

The identity and purity of the synthesized 2-Amino-6,6-dimethylheptanoic acid would be confirmed using standard spectroscopic methods. Based on its structure, the following key signals would be expected:

-

¹H NMR:

-

A sharp singlet integrating to 9 protons around δ 0.9-1.0 ppm, corresponding to the magnetically equivalent methyl protons of the tert-butyl group.

-

A multiplet or triplet around δ 3.5-3.7 ppm for the α-proton (CH-NH2).

-

Several multiplets in the aliphatic region (δ 1.2-1.8 ppm) for the methylene protons of the side chain.

-

Broad signals for the amine (NH2) and carboxylic acid (OH) protons, which are exchangeable with D2O.

-

-

¹³C NMR:

-

A signal for the carbonyl carbon of the carboxylic acid around δ 175-180 ppm.

-

A signal for the α-carbon around δ 55-60 ppm.

-

A quaternary carbon signal for the C(CH3)3 group around δ 30-35 ppm.

-

Signals for the methyl carbons of the tert-butyl group around δ 28-30 ppm.

-

Signals for the methylene carbons in the aliphatic region.

-

-

IR Spectroscopy:

-

A broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹.

-

N-H stretching vibrations from the primary amine around 3300-3500 cm⁻¹.

-

A strong C=O stretch from the carboxylic acid around 1700-1725 cm⁻¹.

-

-

Mass Spectrometry:

-

The [M+H]⁺ ion would be observed at m/z 174.1494 in high-resolution mass spectrometry.

-

Potential Applications and Biological Significance

While specific biological activities of 2-Amino-6,6-dimethylheptanoic acid are not yet reported, its unique structure suggests several promising avenues for research and development:

-

Peptidomimetics and Drug Design: The incorporation of non-proteinogenic amino acids is a well-established strategy to improve the pharmacological properties of peptide-based drugs.[5] The bulky tert-butyl group of this amino acid can act as a conformational constraint, locking the peptide backbone into a specific orientation. This can lead to increased receptor selectivity and affinity. Furthermore, the unnatural side chain can confer resistance to proteolytic degradation, thereby increasing the in vivo half-life of the peptide.

-

Enzyme Inhibitors: The unique steric and electronic properties of this amino acid could be exploited to design potent and selective enzyme inhibitors. It could serve as a key component of a molecule designed to fit into the active site of a target enzyme, blocking its activity.

-

Material Science: Amino acids with unique side chains can be used as building blocks for novel polymers and materials. 6-Aminohexanoic acid, a related ω-amino acid, is a monomer used in the production of polyamide polymers.[6] The properties of such polymers could be fine-tuned by incorporating amino acids like 2-Amino-6,6-dimethylheptanoic acid.

Conclusion

2-Amino-6,6-dimethylheptanoic acid represents a novel, non-proteinogenic amino acid with significant potential as a building block in medicinal chemistry and material science. While direct experimental data is sparse, its chemical properties can be reliably predicted, and a plausible synthetic route via reductive amination can be proposed. Its defining feature—a sterically demanding tert-butyl group—makes it an attractive candidate for creating conformationally restricted peptides and other bioactive molecules with enhanced stability and selectivity. Further research into the synthesis and biological evaluation of this compound is warranted to fully explore its potential applications.

References

-

PubChem. 6-Amino-2,4-dimethylheptanoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 5-Amino-6,6-dimethylheptanoic acid. National Center for Biotechnology Information. [Link]

-

MolForge. 2,6-Dimethylheptanoic acid — IUPAC name, SMILES, InChIKey & properties. [Link]

-

PubChem. 2,6-Dimethylheptanoic acid. National Center for Biotechnology Information. [Link]

-

PubChemLite. 2-amino-6-methylheptanoic acid (C8H17NO2). [Link]

-

ResearchGate. Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. [Link]

-

Molbase. 2,6-dimethylheptanoic acid. [Link]

-

ScienceDirect. Synthesis of N-Alkyl Amino Acids. [Link]

-

NP-MRD. 2-amino-4,5-dihydroxy-6-oxoheptanoic acid. [Link]

-

PubChem. 6-Amino-2-methylheptanoic acid. National Center for Biotechnology Information. [Link]

-

MDPI. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. [Link]

-

Moshang Chemical. 2-hydroxy-2,6-dimethyl-heptanoic acid. [Link]

-

MDPI. Biological and Analytical Perspectives on D-Amino Acids in Cancer Diagnosis and Therapy. [Link]

-

LibreTexts Chemistry. 26.3 Synthesis of Amino Acids. [Link]

-

Wiley. Heptanoic acid, 2,2-dimethyl-6-oxo-, methyl ester. [Link]

Sources

- 1. 6-Amino-2,4-dimethylheptanoic acid | C9H19NO2 | CID 90481858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Amino-6,6-dimethylheptanoic acid | C9H19NO2 | CID 116937837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. molforge.ai [molforge.ai]

- 4. 26.3 Synthesis of Amino Acids – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. researchgate.net [researchgate.net]

- 6. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element [mdpi.com]

Engineering the Steric Shield: A Technical Guide to Bulky Hydrophobic Non-Proteinogenic Amino Acids

Executive Summary

In the landscape of modern peptide therapeutics, the 20 canonical amino acids often fail to provide the metabolic stability and conformational rigidity required for drug candidates. Bulky hydrophobic non-proteinogenic amino acids (NPAAs) —specifically Tert-leucine (Tle) , Adamantylalanine (Ada) , Naphthylalanine (Nal) , and Cyclohexylalanine (Cha) —serve as critical tools for medicinal chemists.

These residues introduce a "steric zipper" effect that blocks protease access and forces peptides into bioactive conformations (e.g., helices or turns) that natural residues cannot sustain. This guide details the physicochemical rationale, synthetic incorporation strategies (SPPS and Genetic Code Expansion), and therapeutic applications of these high-value building blocks.

Structural Landscape & Physicochemical Properties[1][2][3]

The utility of these NPAAs lies in their deviation from the standard Ramachandran plot allowables and their massive hydrophobic surface area.

Comparative Analysis

The following table contrasts canonical hydrophobic residues (Leu, Phe) with bulky NPAAs. Note the significant increase in steric bulk (Van der Waals volume) and lipophilicity (LogP), which drives hydrophobic collapse in protein binding interfaces.

| Amino Acid | Abbr.[1][2][3][4][5][6][7][8][9][10][11][12] | Side Chain Structure | Steric Bulk ( | Relative Hydrophobicity (LogP)* | Primary Utility |

| Leucine | Leu | Isobutyl | 124 | 0 (Baseline) | Standard hydrophobic core |

| Phenylalanine | Phe | Benzyl | 135 | +0.8 | Pi-stacking, hydrophobic core |

| Tert-Leucine | Tle | Tert-butyl | 145 | +1.2 | Maximal steric hindrance , proteolytic shield |

| Cyclohexylalanine | Cha | Cyclohexyl | 160 | +2.1 | Aliphatic mimic of Phe, membrane permeability |

| 1-Naphthylalanine | 1-Nal | Naphthalene | 190 | +2.8 | Extended Pi-system, fluorescent probe |

| Adamantylalanine | Ada | Adamantane | 225 | +3.5 | Extreme lipophilicity , membrane anchoring |

*LogP values are approximate relative indices normalized to Leucine.

The "Steric Shield" Mechanism

Proteases (e.g., chymotrypsin, pepsin) require the peptide backbone to adopt an extended conformation to fit into the active site. Bulky side chains like the tert-butyl group of Tle create a "steric clash" with the enzyme's S1/S1' pockets, effectively rendering the peptide bond invisible to hydrolysis.

Incorporation Strategy I: Solid Phase Peptide Synthesis (SPPS)

Incorporating bulky NPAAs via SPPS is non-trivial. The same steric bulk that protects the final peptide also hinders the coupling reaction, leading to deletions and truncated sequences.

The "Difficult Coupling" Protocol

Standard HBTU/DIPEA cycles often fail for Tle or Ada. The following protocol utilizes HATU/HOAt and Microwave Irradiation to drive the reaction to completion.

Reagents:

-

Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Additive: HOAt (1-Hydroxy-7-azabenzotriazole) – Critical for reducing racemization and enhancing rate.

-

Base: TMP (2,4,6-Trimethylpyridine) or DIPEA (N,N-Diisopropylethylamine).

-

Solvent: DMF or NMP (N-Methyl-2-pyrrolidone).

Step-by-Step Workflow:

-

Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 20 min.

-

Activation (Pre-activation is risky; in-situ is preferred):

-

Dissolve Fmoc-NPAA-OH (4.0 eq) and HATU (3.9 eq) in minimum DMF.

-

Add HOAt (4.0 eq).

-

Add DIPEA (8.0 eq) immediately before adding to the resin.

-

-

Coupling Cycle:

-

Standard: Shake for 2 hours at Room Temp.

-

Microwave (Recommended): Ramp to 75°C over 2 min; Hold at 75°C for 10 min (25W power). Note: For Cys/His containing peptides, limit temp to 50°C to prevent racemization.

-

-

Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines) or micro-cleavage LC-MS.

-

Re-Coupling (Double Coupling): If <99% conversion, repeat step 3 with fresh reagents.

-

Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Visualization: Decision Logic for Bulky AA Coupling

Caption: Decision tree for SPPS coupling of sterically hindered amino acids, prioritizing microwave energy and HATU activation.

Incorporation Strategy II: Genetic Code Expansion[15][16][17]

For protein therapeutics (e.g., antibody-drug conjugates or modified enzymes), chemical synthesis is size-limited. Genetic Code Expansion (GCE) allows the site-specific incorporation of bulky NPAAs into proteins expressed in E. coli or mammalian cells.

The Mechanism: Amber Suppression

This technique repurposes the Amber stop codon (UAG) to encode a non-canonical amino acid.

-

Orthogonal Pair: Requires a tRNA specific for UAG (

) and an aminoacyl-tRNA synthetase (aaRS) that charges only the bulky NPAA onto that tRNA. -

Evolution: The aaRS is typically evolved from the Methanococcus jannaschii Tyrosyl-tRNA synthetase (MjTyrRS) library to accommodate the bulky side chain (e.g., Nal or p-benzoyl-phenylalanine).

Protocol: Expression in E. coli

-

Plasmid Design:

-

Plasmid A: Gene of Interest (GOI) with TAG codon at desired site (e.g., pET vector).

-

Plasmid B: Orthogonal tRNA/aaRS pair (e.g., pEVOL system).

-

-

Media Prep: Use minimal media (M9) to reduce competition from natural amino acids, supplemented with 1 mM of the specific NPAA (e.g., 1-Nal).

-

Induction:

-

Grow cells to OD600 = 0.5.

-

Add NPAA (dissolved in NaOH or DMSO).

-

Induce aaRS expression (Arabinose) and GOI expression (IPTG).

-

-

Harvest: Purify protein via affinity tag (His/Strep). Mass spectrometry (ESI-MS) is mandatory to confirm incorporation and rule out mis-incorporation of Phe/Tyr.

Visualization: Genetic Code Expansion Pathway

Caption: Schematic of Amber Suppression. The orthogonal aaRS charges the bulky NPAA onto a suppressor tRNA, which decodes the UAG stop codon.

Therapeutic Applications & Case Studies

Metabolic Stability (The "Tle" Effect)

Case Study: GLP-1 Analogs. Native GLP-1 is degraded rapidly (t1/2 < 2 min) by DPP-IV, which cleaves at Ala2. Replacing Ala2 or adjacent residues with steric blockers like Aib (aminoisobutyric acid) or Tert-leucine prevents enzyme docking.

-

Outcome: Half-life extension to hours or days (e.g., Semaglutide mechanism).[10]

Membrane Anchoring (The "Ada" Effect)

Case Study: Antimicrobial Peptides (AMPs). Adamantylalanine is used to anchor peptides into the lipid bilayer. Its cage-like structure disrupts membrane packing more effectively than linear aliphatic chains.

-

Application: Designing AMPs that target multi-drug resistant bacteria by physically disrupting the cell membrane.

Protein-Protein Interactions (The "Nal" Effect)

Case Study: MDM2/p53 Inhibitors. The p53 tumor suppressor binds MDM2 via a hydrophobic cleft containing Phe19, Trp23, and Leu26. Replacing Trp23 with 6-Chloro-Trp or Naphthylalanine often increases binding affinity by 10-100 fold due to optimized filling of the hydrophobic pocket and increased pi-pi interactions.

References

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews. Link

-

Chin, J. W. (2014). "Expanding and reprogramming the genetic code." Nature.[13] Link

-

Høeg-Jensen, T. (2004). "Structure-activity relationships of the insulin-like peptide GLP-1." Current Medicinal Chemistry. Link

-

Fauchère, J. L., et al. (1980). "Unusually strong lipophilicity of 'fat' or 'super' amino-acids."[11] Experientia. Link

-

El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link

Sources

- 1. L -tert-Leucine 99 20859-02-3 [sigmaaldrich.com]

- 2. DL -tert-Leucine 98 33105-81-6 [sigmaaldrich.com]

- 3. 99%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 4. Enzymatic synthesis of L-tert-leucine with branched chain aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. L-tert-Leucine synthesis - chemicalbook [chemicalbook.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. bachem.com [bachem.com]

- 8. file.globalso.com [file.globalso.com]

- 9. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]

- 10. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 11. researchgate.net [researchgate.net]

- 12. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Expansion of the Genetic Code via Expansion of the Genetic Alphabet - PMC [pmc.ncbi.nlm.nih.gov]

2-Amino-6,6-dimethylheptanoic acid vs. tert-leucine steric properties

In the landscape of drug development and medicinal chemistry, the deliberate modulation of molecular conformation and steric interactions is a cornerstone of rational drug design. Non-proteinogenic amino acids are frequently employed as building blocks to enhance peptide stability, control secondary structure, and probe receptor binding pockets. This technical guide provides an in-depth comparative analysis of the steric properties of two bulky, non-canonical amino acids: tert-leucine and 2-amino-6,6-dimethylheptanoic acid. While both feature a sterically demanding tertiary-butyl moiety, the key structural differentiator—the presence of a methylene spacer in the heptanoic acid derivative—fundamentally alters the presentation of this bulk, impacting conformational freedom and the shape of the steric field. This guide will dissect these differences through quantitative parameters, outline rigorous experimental and computational protocols for their assessment, and discuss the profound implications for researchers, scientists, and drug development professionals aiming to leverage steric hindrance for therapeutic advantage.

Introduction to Steric Effects in Drug Design

Steric hindrance, the effect of the spatial arrangement of atoms on the rate and outcome of chemical reactions, is a critical parameter in medicinal chemistry.[1] The size and shape of a molecule dictate its ability to interact with a biological target, influencing binding affinity, selectivity, and pharmacokinetic properties. Bulky functional groups, such as the tert-butyl group, are often incorporated into drug candidates to enhance metabolic stability by shielding susceptible bonds from enzymatic degradation, or to enforce specific conformations required for optimal receptor engagement.[2][3][4] The two amino acids under consideration, tert-leucine and 2-amino-6,6-dimethylheptanoic acid, serve as exemplary tools for exploiting these principles.

Molecular Structures: A Tale of Two Side Chains

The fundamental difference between tert-leucine and 2-amino-6,6-dimethylheptanoic acid lies in the architecture of their side chains. Tert-leucine possesses a tert-butyl group directly attached to the α-carbon, whereas 2-amino-6,6-dimethylheptanoic acid features a neopentyl group, where a methylene (-CH2-) spacer separates the tert-butyl moiety from the amino acid backbone.[5] This seemingly minor distinction has significant stereochemical consequences.

Fig 1. Comparison of Molecular Structures.

-

Tert-Leucine: The direct attachment of the bulky tert-butyl group to the α-carbon creates a highly constrained local environment. This rigidity significantly restricts the rotational freedom (chi angles) of the side chain and can impose a specific conformation on the peptide backbone.[2][6]

-

2-Amino-6,6-dimethylheptanoic acid: The introduction of the methylene spacer in the neopentyl side chain pushes the bulky tert-butyl group further from the backbone.[5] This increases the side chain's flexibility and alters the shape and reach of its steric field. While still a sterically demanding group, its influence is less direct and more diffuse compared to tert-leucine.

Comparative Analysis of Steric Properties

A quantitative comparison reveals the nuanced differences in the steric profiles of the tert-butyl (in tert-leucine) and neopentyl (in 2-amino-6,6-dimethylheptanoic acid) groups. Various empirical and computational parameters have been developed to quantify steric bulk.[7][8]

| Parameter | tert-Butyl Group | Neopentyl Group | Interpretation & Significance |

| A-Value (kcal/mol) | ~4.9[9] | ~2.15 (estimated, similar to isopropyl) | The A-value measures the energetic penalty for a substituent being in the axial position on a cyclohexane ring.[4][9] The extremely high A-value of the tert-butyl group highlights its immense steric demand, effectively locking conformations. The neopentyl group's bulk is "cushioned" by the methylene spacer, resulting in a lower A-value. |

| Taft Steric Parameter (Es) | -1.54 | -1.74 | Es quantifies steric effects on reaction rates, with more negative values indicating greater hindrance.[10][11][12][13] The neopentyl group is slightly more sterically hindering in this context, which can be attributed to its larger overall volume, even with the spacer. |

| Charton Steric Parameter (ν) | 1.24 | 0.98 | This parameter is derived from van der Waals radii. The larger value for the tert-butyl group reflects its greater steric bulk in close proximity to the point of attachment.[14][15] |

Methodologies for Steric Assessment

A multi-faceted approach combining experimental and computational techniques is required for a comprehensive understanding of the steric properties of these molecules.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive, high-resolution three-dimensional structure of a molecule in the solid state.[16][17][18][19][20] It allows for precise measurement of bond lengths, bond angles, and torsion angles, offering direct visualization of steric interactions.

Experimental Protocol: Small Molecule X-ray Crystallography

-

Crystallization (Most Critical Step):

-

Synthesize and purify the amino acid or a suitable derivative (e.g., N-acetylated ester).

-

Screen for crystallization conditions using techniques like slow evaporation, vapor diffusion (hanging or sitting drop), or liquid-liquid diffusion. A typical starting point is dissolving the compound in a solvent like ethanol or ethyl acetate and slowly introducing an anti-solvent such as hexane.

-

The goal is to obtain a single, well-ordered crystal with dimensions ideally >0.1 mm.[16][17]

-

-

Data Collection:

-

Mount the selected crystal on a goniometer head, often under a stream of cold nitrogen gas (~100 K) to minimize thermal motion and radiation damage.

-

Place the mounted crystal in a diffractometer equipped with a monochromatic X-ray source (e.g., Mo or Cu Kα).[18]

-

Rotate the crystal in the X-ray beam and collect the diffraction pattern (reflections) on a detector (e.g., CCD or pixel detector).[17]

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to determine the unit cell dimensions and space group.

-

Solve the "phase problem" using direct methods or Patterson methods to generate an initial electron density map.[17]

-

Build an atomic model into the electron density map.

-

Refine the model by least-squares methods against the experimental data to improve the fit and obtain the final structure with high precision.

-

Causality: This method is the gold standard for visualizing the static, solid-state conformation. It provides unambiguous proof of intramolecular steric clashes and preferred torsional angles, which are foundational for calibrating computational models.

NMR Spectroscopy: Nuclear Overhauser Effect (NOE)

The Nuclear Overhauser Effect (NOE) is an NMR technique that detects the transfer of nuclear spin polarization between nuclei that are close in space (< 5 Å), regardless of through-bond connectivity.[21][22] This makes it an exceptionally powerful tool for determining solution-phase conformation and stereochemistry.[22][23]

Experimental Protocol: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

-

Sample Preparation:

-

Dissolve a high-purity sample of the amino acid derivative in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of ~5-10 mM.

-

Thoroughly degas the sample to remove dissolved paramagnetic oxygen, which can interfere with relaxation and quench the NOE effect.

-

-

Data Acquisition:

-

Acquire a standard 1D proton NMR spectrum to assign the chemical shifts of all relevant protons.

-

Set up a 2D NOESY experiment on a high-field NMR spectrometer (≥400 MHz).

-

Key parameter: The mixing time (τm). This is the period during which cross-relaxation occurs. A series of NOESY experiments with varying mixing times (e.g., 100 ms to 800 ms) should be run to build up an NOE curve, which helps in quantifying distances more accurately.

-

-

Data Analysis:

-

Process the 2D data to generate the NOESY spectrum.

-

Identify cross-peaks, which appear at the intersection of the chemical shifts of two protons that are close in space.

-

The volume of a cross-peak is approximately proportional to the inverse sixth power of the distance between the protons (I ∝ 1/r⁶).[23]

-

By comparing the volumes of cross-peaks between protons at unknown distances to those at a known, fixed distance (e.g., geminal protons), one can calculate internuclear distances.[24][25]

-

Causality: Unlike the static picture from X-ray crystallography, NOE provides insights into the dynamic, time-averaged conformation in solution, which is more relevant to biological systems. For tert-leucine vs. 2-amino-6,6-dimethylheptanoic acid, NOE can directly probe the proximity of the tert-butyl protons to the peptide backbone, quantifying the conformational impact of the methylene spacer.

Computational Modeling

In silico methods allow for the visualization and quantification of steric properties across the entire molecule, complementing experimental data.[26][27] Steric maps and the calculation of various steric parameters can be performed using quantum mechanics or molecular mechanics.[28][29]

Sources

- 1. youtube.com [youtube.com]

- 2. zhishangchem.com [zhishangchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Neo butayl and tertiary butayl | Filo [askfilo.com]

- 6. L-tert-Leucine | 20859-02-3 [chemicalbook.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Steric parameters, molecular modeling and hydropathic interaction analysis of the pharmacology of para-substituted methcathinone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]

- 11. Taft equation - Wikipedia [en.wikipedia.org]

- 12. scribd.com [scribd.com]

- 13. dalalinstitute.com [dalalinstitute.com]

- 14. Sterimol parameter - Wikipedia [en.wikipedia.org]

- 15. Ferrocenoyl-adenines: substituent effects on regioselective acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 18. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 19. excillum.com [excillum.com]

- 20. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]

- 23. Reference-free NOE NMR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.rsc.org [pubs.rsc.org]

- 25. researchgate.net [researchgate.net]

- 26. pubs.acs.org [pubs.acs.org]

- 27. RSC - Page load error [pubs.rsc.org]

- 28. pubs.aip.org [pubs.aip.org]

- 29. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2-Amino-6,6-dimethylheptanoic Acid Derivatives

Introduction: The Significance of Sterically Hindered Amino Acids in Drug Discovery

In the landscape of modern medicinal chemistry, non-proteinogenic amino acids with unique side-chain architectures are of paramount importance. Among these, α-amino acids bearing sterically demanding substituents, such as the 6,6-dimethylheptyl group, play a crucial role in the design of novel therapeutics. The incorporation of the 2-Amino-6,6-dimethylheptanoic acid scaffold can impart valuable properties to peptide-based drugs, including enhanced metabolic stability, increased resistance to enzymatic degradation, and the ability to induce specific conformational constraints that can optimize binding to biological targets. The bulky, lipophilic neopentyl-like side chain of 2-Amino-6,6-dimethylheptanoic acid can significantly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate.

This technical guide provides a comprehensive overview of the primary synthetic pathways for accessing enantiomerically pure 2-Amino-6,6-dimethylheptanoic acid and its derivatives. We will delve into the mechanistic intricacies and practical considerations of key methodologies, including diastereoselective alkylation of chiral glycine enolates, asymmetric Strecker synthesis, and enzymatic reductive amination. The causality behind experimental choices, self-validating protocols, and supporting data are presented to equip researchers, scientists, and drug development professionals with the knowledge to effectively synthesize these valuable building blocks.

Asymmetric Synthesis via Chiral Auxiliaries: The Power of Stereochemical Control

The use of chiral auxiliaries is a cornerstone of asymmetric synthesis, allowing for the diastereoselective formation of new stereocenters. The auxiliary, a chiral molecule temporarily attached to the substrate, directs the approach of reagents to one face of a prochiral center, leading to a preponderance of one diastereomer. This diastereomeric mixture can then be separated, and the auxiliary subsequently cleaved to yield the desired enantiomerically enriched product.

The Evans Oxazolidinone Auxiliary: A Robust and Versatile Tool

The oxazolidinone auxiliaries, popularized by David A. Evans, are among the most reliable and widely used for the asymmetric alkylation of enolates. The rigidity of the N-acylated oxazolidinone system and the shielding effect of the substituent at the 4-position allow for high levels of stereocontrol.

Logical Workflow for Evans Auxiliary-Mediated Synthesis:

Caption: Workflow for the synthesis of 2-Amino-6,6-dimethylheptanoic acid using an Evans oxazolidinone auxiliary.

Experimental Protocol: Synthesis of (S)-2-Amino-6,6-dimethylheptanoic Acid using (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone

Step 1: Acylation of the Chiral Auxiliary

-

Dissolve (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF (10 mL/mmol) and cool to -78 °C under an argon atmosphere.

-

Add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise and stir for 30 minutes.

-

Add propionyl chloride (1.1 eq) dropwise and allow the reaction to warm to room temperature over 2 hours.

-

Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify by flash chromatography (silica gel, hexanes:ethyl acetate gradient) to yield the N-propionyloxazolidinone.

Step 2: Diastereoselective Alkylation

-

Dissolve the N-propionyloxazolidinone (1.0 eq) in anhydrous THF (15 mL/mmol) and cool to -78 °C.

-

Add lithium diisopropylamide (LDA) (1.1 eq, 2.0 M in THF/heptane/ethylbenzene) dropwise and stir for 1 hour to form the Z-enolate.

-

Add a solution of 1-iodo-4,4-dimethylpentane (1.5 eq) in THF dropwise.

-

Stir the reaction at -78 °C for 4 hours, then allow it to warm to -20 °C and stir for an additional 12 hours.

-

Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. The diastereomeric ratio can be determined by 1H NMR or HPLC analysis of the crude product. Purify the major diastereomer by flash chromatography.

Step 3: Cleavage of the Chiral Auxiliary

-

Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water (10 mL/mmol).

-

Cool the solution to 0 °C and add 30% hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq).

-

Stir vigorously at 0 °C for 4 hours, then at room temperature for 12 hours.

-

Quench the excess peroxide by adding aqueous Na2SO3.

-

Concentrate the mixture to remove the THF and extract the aqueous layer with dichloromethane to recover the chiral auxiliary.

-

Acidify the aqueous layer to pH 2 with 1 M HCl and extract with ethyl acetate to isolate the N-protected amino acid.

-

Deprotection of the amino group (if necessary) can be achieved under standard conditions to yield (S)-2-amino-6,6-dimethylheptanoic acid.

| Step | Reagents and Conditions | Typical Yield | Diastereomeric Excess (d.e.) |

| Acylation | (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone, n-BuLi, propionyl chloride, THF, -78 °C to rt | 85-95% | N/A |

| Alkylation | LDA, 1-iodo-4,4-dimethylpentane, THF, -78 °C to -20 °C | 70-85% | >95% |

| Cleavage | LiOH, H2O2, THF/H2O, 0 °C to rt | 80-90% | N/A |

The Schöllkopf Bis-Lactim Ether Method: A Classic Approach

The Schöllkopf method provides a powerful route to α-amino acids through the diastereoselective alkylation of a chiral bis-lactim ether derived from glycine and a chiral auxiliary, typically valine.[1] The steric bulk of the auxiliary's side chain effectively shields one face of the glycine-derived carbanion, directing the incoming electrophile to the opposite face.[1]

Logical Workflow for the Schöllkopf Synthesis:

Caption: The Schöllkopf method for the asymmetric synthesis of 2-Amino-6,6-dimethylheptanoic acid methyl ester.

Experimental Protocol: Synthesis via Schöllkopf Auxiliary

Step 1: Preparation of the Bis-Lactim Ether

-

Synthesize the diketopiperazine from glycine and (R)-valine methyl ester.

-

Treat the diketopiperazine with trimethyloxonium tetrafluoroborate in dichloromethane to yield the bis-lactim ether.

Step 2: Diastereoselective Alkylation

-

Dissolve the bis-lactim ether (1.0 eq) in anhydrous THF and cool to -78 °C.

-

Add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes to generate the carbanion.

-

Add 1-iodo-4,4-dimethylpentane (1.2 eq) and stir at -78 °C for 4-6 hours.

-

Quench with saturated aqueous NH4Cl and extract with diethyl ether.

-

Purify the product by chromatography.

Step 3: Hydrolysis

-

Hydrolyze the alkylated bis-lactim ether with dilute aqueous HCl to yield the methyl esters of the target amino acid and valine, which can be separated by chromatography.

Asymmetric Strecker Synthesis: A Three-Component Approach

The Strecker synthesis is a classic method for preparing α-amino acids from an aldehyde, ammonia, and cyanide.[2] The asymmetric variant introduces a chiral element, typically a chiral amine, to induce stereoselectivity in the addition of cyanide to the imine intermediate.[3]

Logical Workflow for Asymmetric Strecker Synthesis:

Caption: Asymmetric Strecker synthesis of 2-Amino-6,6-dimethylheptanoic acid.

A notable example is the use of (R)-phenylglycine amide as a chiral auxiliary in a crystallization-induced asymmetric transformation. This method has been successfully applied to the synthesis of (S)-tert-leucine, a structurally related amino acid.[4] In this process, the Strecker reaction is accompanied by the selective precipitation of one diastereomer, which can be isolated in high yield and diastereomeric purity.[4]

Experimental Protocol: Asymmetric Strecker Synthesis of (S)-tert-Leucine (as a model for 2-Amino-6,6-dimethylheptanoic acid)

-

The diastereomerically pure α-amino nitrile obtained from pivaldehyde and (R)-phenylglycine amide is converted in three steps to (S)-tert-leucine in 73% yield and >98% enantiomeric excess.[4]

Enzymatic Synthesis: The Biocatalytic Advantage

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical synthesis. Enzymes operate under mild conditions, often in aqueous media, and exhibit high enantio- and regioselectivity. For the synthesis of sterically hindered amino acids like 2-Amino-6,6-dimethylheptanoic acid, enzymatic methods can overcome the challenges associated with low reactivity and poor stereocontrol in chemical routes.

A highly efficient "second-generation process" for the synthesis of L-neopentylglycine, a close analog of our target molecule, has been developed using a whole-cell biocatalyst.[5] This process utilizes a recombinant E. coli strain expressing both a leucine dehydrogenase and a formate dehydrogenase. The leucine dehydrogenase catalyzes the asymmetric reductive amination of the corresponding α-keto acid, while the formate dehydrogenase regenerates the NADH cofactor in situ.

Logical Workflow for Enzymatic Reductive Amination:

Caption: Whole-cell catalyzed asymmetric reductive amination for the synthesis of L-2-Amino-6,6-dimethylheptanoic acid.

Key Advantages of the Biocatalytic Approach:

-

High Enantioselectivity: The desired L-amino acid is typically obtained with >99% enantiomeric excess.[5]

-

High Conversion: Conversions of >95% are achievable at high substrate concentrations.[5]

-

Mild Reaction Conditions: The reaction is performed in an aqueous medium at around 30 °C and neutral pH.[5]

-

No Need for External Cofactor Addition: The whole-cell system efficiently recycles the NADH cofactor.[5]

Experimental Protocol: Whole-Cell Reductive Amination

-

To a suspension of the recombinant E. coli biocatalyst in an aqueous solution of ammonium formate, the α-keto acid (4,4-dimethyl-2-oxopentanoic acid) is added.[5]

-

The reaction is maintained at 30 °C and pH 7.0.[5]

-

The reaction proceeds for approximately 24 hours, achieving >95% conversion and >99% enantiomeric excess.[5]

-

Downstream processing involves separation of the biomass, followed by purification of the amino acid by ion-exchange chromatography.[5]

Conclusion and Future Outlook

The synthesis of enantiomerically pure 2-Amino-6,6-dimethylheptanoic acid and its derivatives presents a significant challenge due to the steric hindrance of the neopentyl-like side chain. This guide has outlined three robust and distinct strategies to access these valuable building blocks: diastereoselective alkylation using chiral auxiliaries, asymmetric Strecker synthesis, and enzymatic reductive amination.

The choice of synthetic route will depend on several factors, including the desired scale of synthesis, available resources, and the specific derivative required. For laboratory-scale synthesis of exotic analogs, the chiral auxiliary methods, particularly the Evans oxazolidinone approach, offer high stereocontrol and predictability. The asymmetric Strecker synthesis, especially with crystallization-induced asymmetric transformation, provides an elegant and efficient route. For large-scale, sustainable production, the whole-cell biocatalytic reductive amination stands out as a superior method due to its high efficiency, excellent enantioselectivity, and mild reaction conditions.

Future research in this area will likely focus on the development of novel catalytic asymmetric methods that avoid the use of stoichiometric chiral auxiliaries, as well as the discovery and engineering of new enzymes with broader substrate scopes and enhanced activities towards sterically demanding substrates. The continued innovation in synthetic methodology will undoubtedly facilitate the exploration of 2-Amino-6,6-dimethylheptanoic acid derivatives in the design of next-generation therapeutics.

References

- Evans, D. A.; et al. (1981). Stereoselective aldol condensations. 2. The use of enantiomerically pure oxazolidin-2-one derivatives as chiral auxiliaries. Journal of the American Chemical Society, 103(8), 2127-2129.

- Schöllkopf, U. (1983). Enantioselective Synthesis of Non-Proteinogenic Amino Acids via Metallated Bis-Lactim Ethers of 2,5-Diketopiperazines. Topics in Current Chemistry, 109, 65-84.

- Groenewegen, F., et al. (2001). Asymmetric Strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Organic Letters, 3(8), 1181-1183.

- Gröger, H., et al. (2006). A “Second-Generation Process” for the Synthesis of l-Neopentylglycine: Asymmetric Reductive Amination Using a Recombinant Whole Cell Catalyst. Organic Process Research & Development, 10(3), 564-567.

- Davis, F. A., & Zhou, P. (1997). Asymmetric Strecker-type synthesis of α-amino nitriles from N-(tert-butylsulfinyl)imines. Tetrahedron Letters, 38(32), 5641-5644.

- Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45.

Sources

- 1. Schöllkopf method - Wikipedia [en.wikipedia.org]

- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Solubility Profile of 2-Amino-6,6-dimethylheptanoic Acid in Organic Solvents: A Technical Guide to Theoretical Prediction and Experimental Determination

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Amino-6,6-dimethylheptanoic acid is a non-proteinogenic amino acid of interest in synthetic chemistry and drug development. A thorough understanding of its solubility in organic solvents is critical for its purification, reaction optimization, and formulation. This guide provides a comprehensive overview of the theoretical principles governing its solubility, a detailed experimental protocol for its determination, and a framework for interpreting the results. By combining predictive analysis based on molecular structure with robust experimental methodology, this document serves as an essential resource for scientists working with this and similar compounds.

Introduction and Physicochemical Analysis

2-Amino-6,6-dimethylheptanoic acid presents a unique solubility challenge due to its amphiphilic nature. The molecule combines a highly polar zwitterionic amino acid head group with a bulky, non-polar aliphatic tail. This structure dictates its interaction with different solvent systems.

-

The Polar Head (α-Amino Carboxylic Acid): At its isoelectric point, this group exists as a zwitterion (NH₃⁺-CHR-COO⁻).[1] The strong ionic attractions between these zwitterions in the solid state result in a high crystal lattice energy, similar to other amino acids.[2] Overcoming this energy is a primary barrier to dissolution.

-

The Non-Polar Tail (6,6-dimethylpentyl Side Chain): This large, branched alkyl group is hydrophobic. Its presence significantly influences the molecule's interaction with non-polar solvents. The solubility behavior is a function of the constant effect of the amino acid portion and the independent interactions of the neutral side chain.[3]

The central challenge is to find a solvent system that can effectively solvate both the ionic head and the hydrophobic tail. It is postulated that this compound will be relatively insoluble in purely non-polar solvents due to the inability of these solvents to interact with the charged headgroup.[1] Conversely, its solubility in highly polar protic solvents may be limited by the large hydrophobic side chain.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is the cornerstone for predicting solubility. The solubility of an amino acid is fundamentally influenced by the solvent's ability to replace the strong intermolecular forces in the amino acid's crystal lattice with favorable solute-solvent interactions.

Key solvent properties to consider include:

-

Polarity and Dielectric Constant: Solvents with high dielectric constants are more effective at shielding the charges of the zwitterion, thereby reducing the electrostatic energy of the crystal lattice and favoring dissolution.[1]

-

Hydrogen Bonding Capacity: Protic solvents (e.g., alcohols) can act as both hydrogen bond donors and acceptors, allowing them to solvate both the ammonium (NH₃⁺) and carboxylate (COO⁻) groups. Aprotic polar solvents (e.g., DMSO, DMF) are typically good hydrogen bond acceptors but not donors.

-

Van der Waals Forces: The non-polar tail of 2-Amino-6,6-dimethylheptanoic acid will interact with solvent molecules primarily through London dispersion forces. Non-polar solvents excel at these interactions.

Based on these principles, we can hypothesize a general solubility trend across different solvent classes.

Logical Workflow for Solubility Assessment

The following diagram outlines the systematic approach to assessing the solubility of a novel compound like 2-Amino-6,6-dimethylheptanoic acid.

Caption: Workflow for systematic solubility determination.

Experimental Protocol: The Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound.[3] This protocol ensures that the solvent is fully saturated with the solute at a constant temperature.

Materials and Equipment:

-

2-Amino-6,6-dimethylheptanoic acid (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance (±0.01 mg)

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

Drying oven or vacuum oven

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 2-Amino-6,6-dimethylheptanoic acid to a series of vials. The excess solid is crucial to ensure that equilibrium saturation is achieved.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of each selected organic solvent into its respective vial containing the solid.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle. For solvents where settling is slow, centrifuge the vials at a moderate speed.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant using a pipette. It is critical not to disturb the solid at the bottom.

-

Filtration: Immediately filter the withdrawn supernatant through a 0.22 µm syringe filter into a pre-weighed, clean, dry vial. This step removes any suspended micro-particles.

-

Solvent Evaporation: Place the vial with the filtered solution in a vacuum oven at a moderate temperature until the solvent has completely evaporated.

-

Gravimetric Analysis: Once the solvent is removed, re-weigh the vial containing the dried solute.

-

Calculation: Calculate the solubility using the following formula:

Solubility (mg/mL) = (Mass of vial with solute - Mass of empty vial) / Volume of supernatant withdrawn

This entire process should be performed in triplicate for each solvent to ensure statistical validity.

Data Presentation and Interpretation

The quantitative data obtained should be summarized in a clear, structured table. This allows for easy comparison across different solvent systems.

| Solvent Name | Solvent Class | Dielectric Constant (approx.) | Experimental Solubility at 25°C (mg/mL) | Observations |

| Hexane | Non-polar Aliphatic | 1.9 | To be determined | Expected to be very low |

| Toluene | Non-polar Aromatic | 2.4 | To be determined | Expected to be very low |

| Dichloromethane | Polar Aprotic | 9.1 | To be determined | |

| Acetone | Polar Aprotic | 21 | To be determined | |

| 2-Propanol | Polar Protic | 18 | To be determined | Solubility may be moderate |

| Ethanol | Polar Protic | 25 | To be determined | Solubility may be moderate |

| Methanol | Polar Protic | 33 | To be determined | Expected to have higher solubility than other alcohols |

| Acetonitrile | Polar Aprotic | 38 | To be determined | |

| DMSO | Polar Aprotic | 47 | To be determined | Expected to be a good solvent |

| DMF | Polar Aprotic | 37 | To be determined | Expected to be a good solvent |

The decrease in the solubility of amino acids is often observed as the hydrophobic character of alcoholic co-solvents increases (e.g., from methanol to 2-propanol). However, for amino acids with very long side chains, this trend can sometimes reverse.[1]

Visualizing Solute-Solvent Interactions

The following diagram illustrates the competing interactions at play. A good solvent must effectively solvate both the polar head and the non-polar tail of the molecule.

Sources

A Technical Guide to the Conformational Constraints of gem-Dimethyl Substituted Amino Acids in Peptide Design

Abstract: The rational design of peptide-based therapeutics hinges on controlling their three-dimensional structure to enhance biological activity and improve pharmacokinetic profiles. A key strategy in this endeavor is the introduction of conformational constraints to limit the peptide's inherent flexibility. This guide provides an in-depth technical overview of a powerful class of unnatural amino acids: those featuring a gem-dimethyl substitution. We will explore the profound stereochemical impact of the gem-dimethyl group, detail methodologies for the synthesis and incorporation of these building blocks, and analyze their influence on local and global peptide conformation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage steric constraints for the creation of next-generation peptide therapeutics.

The Principle of Conformational Constraint in Peptide Design

Peptides are inherently flexible molecules, capable of adopting a multitude of conformations in solution.[1] While this flexibility is crucial for the function of some native peptides, it often presents a significant hurdle in drug development. A flexible peptide may only adopt its biologically active conformation for a small fraction of the time, leading to low receptor affinity. Furthermore, extended or random-coil structures are more susceptible to proteolytic degradation, resulting in poor bioavailability.[2]

The core principle of conformational constraint is to reduce the accessible conformational space of a peptide, pre-organizing it into a structure that is optimal for binding to its biological target.[3][4] This is achieved by introducing specific structural modifications that restrict the rotation around backbone (φ, ψ) and side-chain (χ) torsion angles.[5] Strategies include N-methylation, macrocyclization, and the incorporation of unnatural amino acids (UAAs) designed to impart steric hindrance.[2][6] Among the most effective UAAs for this purpose are those containing α,α-disubstituted carbons, particularly the gem-dimethyl motif.[7][8]

The gem-Dimethyl Effect: A Potent Tool for Local Constraint

The substitution of two hydrogens on a single carbon atom with methyl groups, creating a C(CH₃)₂ or gem-dimethyl moiety, has a dramatic and predictable impact on the local stereochemistry. This "gem-dimethyl effect," also known as the Thorpe-Ingold effect, alters bond angles and restricts rotation around adjacent single bonds.[9][10]

When incorporated into an amino acid side chain, the gem-dimethyl group acts as a powerful conformational lock.[11] The steric bulk of the two methyl groups limits the rotational freedom of the side chain (χ angles) and can also influence the allowable backbone φ and ψ angles of the residue itself and its neighbors.[12] This localized constraint can have a cascading effect, nucleating specific secondary structures like β-turns or helical motifs, which are often critical for biological recognition.[13]

The benefits of employing the gem-dimethyl group in medicinal chemistry are multifaceted:

-

Entropically Favorable Binding: By restricting the peptide to a bioactive conformation, the entropic penalty of binding to a receptor is reduced, which can lead to a significant increase in potency.[11]

-

Enhanced Proteolytic Stability: The steric hindrance provided by the gem-dimethyl group can shield nearby peptide bonds from the action of proteases, increasing the peptide's half-life in vivo.[8]

-

Improved DMPK Properties: Strategic placement of these groups can lead to superior drug metabolism and pharmacokinetic (DMPK) profiles.[11]

The nomenclature "6,6-dimethyl" is non-standard but in the context of amino acids, it typically refers to a gem-dimethyl substitution at the 6-position of a linear amino acid derivative, such as an analog of lysine or 2-aminoheptanoic acid.[14][15][16] For the purposes of this guide, we will focus on this class of compounds as representative examples of the gem-dimethyl effect.

Synthesis and Incorporation of 6,6-Dimethyl Substituted Amino Acids

The successful application of these constrained residues begins with their efficient and stereochemically controlled synthesis. While numerous methods exist for creating α,α-disubstituted amino acids, a common strategy for side-chain substitution involves asymmetric synthesis starting from chiral precursors or the use of chiral auxiliaries.[17]

Representative Synthetic Workflow

The following diagram outlines a generalized workflow for the synthesis of an Fmoc-protected 6,6-dimethyl substituted amino acid, making it ready for use in standard solid-phase peptide synthesis (SPPS).

Caption: Generalized workflow for Fmoc-based synthesis and peptide incorporation.

Detailed Experimental Protocol: Fmoc-SPPS Incorporation

This protocol outlines the key steps for incorporating a custom-synthesized, Fmoc-protected 6,6-dimethyl amino acid into a peptide sequence using manual Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[18]

Materials:

-

Fmoc-Rink Amide MBHA resin (or other suitable resin)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

Fmoc-protected amino acids (standard and the 6,6-dimethyl analog)

-

Coupling Reagents: HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

-

Cold diethyl ether

Protocol:

-

Resin Preparation:

-

Place the desired amount of resin in a reaction vessel.

-

Swell the resin in DCM for 30 minutes, followed by washing with DMF (3x).

-

-

Initial Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Add fresh 20% piperidine solution and agitate for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

-

-

Amino Acid Coupling (Incorporation of 6,6-Dimethyl AA):

-

Activation: In a separate vial, dissolve 3 equivalents (eq) of the Fmoc-6,6-dimethyl amino acid and 2.9 eq of HBTU in DMF. Add 6 eq of DIPEA to the mixture. The solution should change color, indicating activation. Causality: HBTU, in the presence of the non-nucleophilic base DIPEA, converts the amino acid's carboxylic acid into a highly reactive acyl-uronium ester, primed for efficient amide bond formation. Using a slight excess of the amino acid ensures the reaction goes to completion.[19]

-

Coupling: Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature. The steric hindrance of the gem-dimethyl group may necessitate longer coupling times or double coupling compared to standard amino acids.[7]

-

Validation: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, repeat the coupling step.

-

Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

-

-

Chain Elongation:

-

Repeat steps 2 (Deprotection) and 3 (Coupling) for each subsequent amino acid in the peptide sequence.

-

-

Final Cleavage and Deprotection:

-

After the final amino acid has been coupled and its Fmoc group removed, wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail (e.g., TFA/TIS/H₂O) to the resin. Causality: The strong acid TFA cleaves the peptide from the resin support and simultaneously removes acid-labile side-chain protecting groups. TIS acts as a scavenger to trap reactive cations generated during this process, preventing side reactions.[18]

-

Agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Pellet the peptide via centrifugation, decant the ether, and wash the pellet again with cold ether to remove residual scavengers.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification and Analysis:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide by mass spectrometry (MS).

-

Structural Analysis of Constrained Peptides

Determining the precise structural consequences of incorporating a 6,6-dimethyl substituted amino acid is paramount. A combination of spectroscopic and computational techniques is employed to elucidate the conformational preferences of the modified peptide in solution.

Key Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques, such as COSY, TOCSY, and NOESY, are the cornerstone of solution-state structure determination.[1][20]

-

³JNH-Hα Coupling Constants: Provide information about the backbone dihedral angle φ.

-

Nuclear Overhauser Effect (NOE): The presence of NOE cross-peaks between protons indicates they are close in space (< 5 Å), providing crucial distance constraints for structure calculation.[1]

-

-

Circular Dichroism (CD) Spectroscopy: CD is highly sensitive to the secondary structure of peptides. It can rapidly assess whether the incorporation of the constrained residue has induced or stabilized helical or β-turn content compared to an un-modified control peptide.[21][22]

-

Molecular Dynamics (MD) Simulations: Computational simulations complement experimental data by exploring the conformational landscape available to the peptide, providing a dynamic view of its structure and stability.[20]

Expected Conformational Impact

The incorporation of a gem-dimethyl group on a side chain typically restricts the chi (χ) torsion angles, which in turn limits the possible backbone (φ, ψ) conformations. The table below summarizes hypothetical, yet expected, changes in conformational parameters for a peptide segment upon incorporation of a 6,6-dimethyl-lysine analog (6,6-diMe-Lys) versus a standard lysine.

| Parameter | Standard Lysine | 6,6-diMe-Lys Analog | Rationale for Change |

| Side Chain Torsion (χ) | High flexibility | Restricted range | Steric clash from the gem-dimethyl group severely limits rotation around the C4-C5 and C5-C6 bonds. |

| Backbone Dihedrals (φ, ψ) | Broadly allowed regions | More defined, often promoting turn or helical structures | Side chain restriction reduces the number of favorable backbone conformations to avoid steric clashes.[13][23] |

| Secondary Structure | Flexible / Random Coil | Increased propensity for Type I/II β-turns or 3₁₀-helix | The constrained residue acts as a nucleation point, forcing the peptide backbone to fold into a more ordered structure. |

| Proteolytic Stability | Susceptible | Enhanced | The bulky side chain sterically hinders the approach of protease active sites to adjacent peptide bonds.[11] |

Table 1: Predicted impact of 6,6-dimethyl substitution on peptide conformational parameters.

Application in Drug Development: A Case Study Rationale

The true value of these constrained amino acids is realized in their application to solve critical challenges in drug development.[2] Consider the design of a peptide antagonist for a G-protein coupled receptor (GPCR).

Caption: Logical flow for applying conformational constraints in drug design.

In this hypothetical case, a native peptide antagonist shows weak activity due to its flexibility. A key lysine residue is identified as crucial for receptor interaction. By replacing this lysine with a 6,6-dimethyl-lysine analog, the side chain is locked into a specific orientation. This pre-organization is hypothesized to stabilize a β-turn conformation that perfectly presents the other binding residues to the receptor, leading to a dramatic increase in affinity (lower IC₅₀). Simultaneously, the bulky, constrained residue enhances the peptide's resistance to enzymatic degradation, improving its potential as a therapeutic candidate.

Conclusion and Future Outlook

The incorporation of gem-dimethyl substituted amino acids is a robust and validated strategy for imposing potent conformational constraints on peptides. By leveraging the predictable steric consequences of the gem-dimethyl effect, researchers can rationally design peptides with enhanced biological activity, improved stability, and more favorable drug-like properties. The continued development of novel synthetic routes to access a wider variety of these constrained building blocks will further empower medicinal chemists to tackle challenging biological targets and engineer the next generation of peptide therapeutics.

References

-

Hayashi, Y. Highly Sterically Hindered Peptide Bond Formation. Thieme Gruppe. [Link]

-

Kantharaju, et al. (2018). Structural Insights into Peptide Foldamers Containing β or γ Amino Acid Residues Gained Using NMR Spectroscopy. etd@IISc. [Link]

-

Kandil, S., et al. (2011). Synthesis and Evaluation of Novel Cyclic Peptide Inhibitors of Lysine-Specific Demethylase 1. ACS Medicinal Chemistry Letters. [Link]

-

Robbins, K. J., et al. (2015). Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides. Angewandte Chemie International Edition. [Link]

-

Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]

-

Barrett, G. C., & Elmore, D. T. (1998). Conformations of amino acids and peptides. Cambridge University Press. [Link]

-

Grosso, J. A., & Jung, M. E. (2006). gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews. [Link]

-

Lu, H., et al. (2022). The gem-Dimethyl Effect Revisited. ResearchGate. [Link]

-

Talele, T. T. (2017). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

-

Singh, Y., et al. (2023). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry. [Link]

-

Vinogradov, A. A., & Biron, E. (2024). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. ACS Chemical Biology. [Link]

-

Zerbe, O., & Bader, B. Peptide/Protein NMR. University of Zurich. [Link]

-

Lindemann, J. A., et al. (2020). Conformational Dynamics in Extended RGD-Containing Peptides. Biomacromolecules. [Link]

-

Kluger, R., & Chin, J. (2004). Thorpe-Ingold effects in cyclizations to five-membered and six-membered rings containing planar segments. Organic & Biomolecular Chemistry. [Link]

-

Sharma, G., et al. (2021). Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. Molecules. [Link]

-

Shahin, S., et al. (2024). Bioinspired Synthesis of Allysine for Late-Stage Functionalization of Peptides. Journal of the American Chemical Society. [Link]

-

Shahin, S. (2024). Bioinspired Chemical Approach for Synthesis of Allysine. Emory University ETD. [Link]

-

Mortenson, D. E., et al. (2025). Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins. ChemBioChem. [Link]

-

McDowell, R. S., et al. (1994). NMR and molecular modeling characterization of RGD containing peptides. International Journal of Peptide and Protein Research. [Link]

-

Mortenson, D. E., et al. (2025). Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins. ChemBioChem. [Link]

-

Hofmann, H. J., et al. (1998). Conformational properties of peptides containing dehydro amino acids. ResearchGate. [Link]

-

Sun, H. (2005). NMR, Crystallographic and Quantum Chemical Studies of Amino Acids in Peptides and Proteins. University of Illinois IDEALS. [Link]

-

Lee, S. H., et al. (2014). Effects of Substituting Disubstituted Amino Acids into the Amphipathic Cell Penetrating Peptide Pep-1. Bulletin of the Korean Chemical Society. [Link]

-

Drabowicz, J., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules. [Link]

-

PubChem. 2,6-Dimethylheptanoic acid. National Center for Biotechnology Information. [Link]

-

MolForge. 2,6-Dimethylheptanoic acid. MolForge. [Link]

-

PubChem. 5-Amino-6,6-dimethylheptanoic acid. National Center for Biotechnology Information. [Link]

Sources

- 1. NMR and molecular modeling characterization of RGD containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Unnatural Amino Acids - Enamine [enamine.net]

- 5. NMR, Crystallographic and Quantum Chemical Studies of Amino Acids in Peptides and Proteins | IDEALS [ideals.illinois.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Highly Sterically Hindered Peptide Bond Formation - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 8. Effects of Substituting Disubstituted Amino Acids into the Amphipathic Cell Penetrating Peptide Pep-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.ucla.edu [chem.ucla.edu]

- 10. Thorpe-Ingold effects in cyclizations to five-membered and six-membered rings containing planar segments. The rearrangement of N(1)-alkyl-substituted dihydroorotic acids to hydantoinacetic acids in base - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Structural Insights into Peptide Foldamers Containing β or γ Amino Acid Residues Gained Using NMR Spectroscopy [etd.iisc.ac.in]

- 14. chemscene.com [chemscene.com]

- 15. 2,6-Dimethylheptanoic acid | C9H18O2 | CID 43222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 5-Amino-6,6-dimethylheptanoic acid | C9H19NO2 | CID 116937837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Application Note and Protocol for the Solid-Phase Peptide Synthesis of Peptides Incorporating Fmoc-2-Amino-6,6-dimethylheptanoic Acid

Abstract

The incorporation of non-canonical, sterically hindered amino acids into peptide sequences is a powerful strategy for developing novel therapeutics, probes, and biomaterials. 2-Amino-6,6-dimethylheptanoic acid, with its bulky neopentyl side chain, presents a significant synthetic challenge in solid-phase peptide synthesis (SPPS). This document provides a comprehensive, field-proven protocol for the efficient incorporation of Fmoc-2-Amino-6,6-dimethylheptanoic acid into peptides using Fmoc-based SPPS. We will delve into the rationale behind the selection of coupling reagents, optimized reaction conditions, and robust monitoring techniques to overcome the steric hindrance posed by this unique amino acid. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their peptide synthesis capabilities.

Introduction: The Challenge and Opportunity of Steric Hindrance

The deliberate inclusion of unnatural amino acids with bulky side chains, such as 2-Amino-6,6-dimethylheptanoic acid, can impart valuable properties to synthetic peptides. These include enhanced proteolytic stability, constrained secondary structures, and unique binding affinities. However, the very steric bulk that provides these advantages also poses a significant hurdle during chemical synthesis. The neopentyl group of 2-Amino-6,6-dimethylheptanoic acid shields the alpha-amino group, making the formation of a peptide bond with the preceding amino acid a kinetically challenging step.

Standard coupling protocols often result in low yields, incomplete reactions, and the formation of deletion sequences. This guide provides a detailed methodology to address these challenges head-on, ensuring successful and efficient synthesis. We will focus on the use of high-efficiency coupling reagents and rigorous in-process monitoring to drive the reaction to completion.

Materials and Reagents

Amino Acids and Resins

-

Fmoc-2-Amino-6,6-dimethylheptanoic acid

-

Standard Fmoc-protected amino acids

-

Rink Amide resin or other suitable solid support

Solvents and Reagents

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water, deionized

-

Diethyl ether, cold

-

Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

-

Kaiser Test Solutions:

Detailed Synthesis Protocol

This protocol outlines the manual Fmoc-SPPS for incorporating Fmoc-2-Amino-6,6-dimethylheptanoic acid. The steps can be adapted for automated synthesizers.

Resin Swelling and Preparation

-

Place the desired amount of resin in a fritted syringe or reaction vessel.

-

Add DMF to the resin and allow it to swell for at least 1 hour at room temperature with gentle agitation.

-

Drain the DMF.

Fmoc-Deprotection

-

Add a solution of 20% piperidine in DMF to the swollen resin.

-

Agitate the mixture for 20-30 minutes at room temperature.

-

Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 1 min).

Coupling of Fmoc-2-Amino-6,6-dimethylheptanoic Acid: Overcoming Steric Hindrance

The choice of coupling reagent is critical for sterically hindered amino acids. Uronium-based reagents like HATU are highly effective due to their ability to form highly reactive OAt-active esters.[2][3][4]

-

In a separate vial, dissolve 3-5 equivalents of Fmoc-2-Amino-6,6-dimethylheptanoic acid and 3-5 equivalents of HATU in DMF.

-

Add 6-10 equivalents of DIPEA to the amino acid solution to activate it.[5]

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 2-4 hours at room temperature. Due to the steric hindrance, a longer coupling time is recommended compared to standard amino acids.

-

Monitor the reaction for completion using the Kaiser test.

Caption: Overall Fmoc-SPPS Workflow Diagram.

Monitoring the Coupling Reaction: The Kaiser Test

The Kaiser test is a highly sensitive method for detecting free primary amines on the resin.[6][7] A negative result (colorless or yellow beads) indicates a complete coupling reaction, while a positive result (blue beads) signifies incomplete coupling.

Kaiser Test Protocol:

-

Remove a small sample of resin beads (10-15) and place them in a small test tube.

-

Add 2-3 drops of each Kaiser test solution (A, B, and C) to the test tube.

-

Observe the color of the beads and the solution.

-

Intense Blue: Incomplete coupling. Recouple the amino acid.

-

Colorless/Yellow: Complete coupling. Proceed to the next deprotection step.

-

If the Kaiser test remains positive after the initial coupling, a second coupling (recoupling) should be performed before proceeding.

Capping (Optional but Recommended)

If the coupling of Fmoc-2-Amino-6,6-dimethylheptanoic acid is particularly difficult, capping any unreacted amino groups is advisable to prevent the formation of deletion sequences. This can be achieved by treating the resin with a solution of acetic anhydride and DIPEA in DMF.